

An In-depth Technical Guide to 5-Iodo-1,2,3-trimethoxybenzene

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Compound of Interest

Compound Name: 5-Iodo-1,2,3-trimethoxybenzene

Cat. No.: B181185

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **5-Iodo-1,2,3-trimethoxybenzene**, a key intermediate in organic synthesis. This document details its chemical and physical properties, provides an experimental protocol for its synthesis and purification, and outlines its utility in forming carbon-carbon bonds through various cross-coupling reactions.

Core Properties and Safety Information

5-Iodo-1,2,3-trimethoxybenzene, also known as 3,4,5-trimethoxyiodobenzene, is a substituted aromatic iodide.^{[1][2]} Its chemical structure features a benzene ring with three methoxy groups and one iodine atom. This substitution pattern makes it a valuable building block in the synthesis of more complex molecules.^[3]

Physicochemical Data

Property	Value	Reference(s)
CAS Number	25245-29-8	[1][4]
Molecular Formula	C ₉ H ₁₁ IO ₃	[4]
Molecular Weight	294.09 g/mol	[4]
Appearance	Yellow to pale brown crystals, powder, or crystalline powder	[5]
Melting Point	80.5-89.5 °C	[5]
Solubility	Insoluble in water.	[3]
Purity (Assay by GC)	≥96.0%	[5]

Chemical Identifiers

Identifier Type	Identifier	Reference(s)
IUPAC Name	5-iodo-1,2,3-trimethoxybenzene	[5]
SMILES	<chem>COC1=CC(I)=CC(OC)=C1OC</chem>	[4]
InChI Key	IWPMQXOVTMABLF-UHFFFAOYSA-N	[5]
MDL Number	MFCD01318153	[4]

Safety and Handling

5-Iodo-1,2,3-trimethoxybenzene is classified as a warning-level hazard.[1] It is known to cause skin irritation, may cause an allergic skin reaction, and causes serious eye irritation.[1] It may also cause respiratory irritation.[1]

Precautionary Measures:

- Avoid breathing dust.[1]
- Wear protective gloves, eye protection, and face protection.[1]

- In case of contact with skin, wash with plenty of soap and water.[1]
- If in eyes, rinse cautiously with water for several minutes.[1]
- Store in a well-ventilated place and keep the container tightly closed.[1][3]
- The compound is sensitive to light and should be stored in a cool place.[3]
- It is incompatible with oxidizing agents.[3]

Synthesis and Purification

The synthesis of **5-Iodo-1,2,3-trimethoxybenzene** from 1,2,3-trimethoxybenzene is typically achieved through an electrophilic aromatic substitution reaction.[4] The electron-rich nature of the trimethoxybenzene ring makes it susceptible to iodination.[4]

Experimental Protocol: Synthesis via Iodination with Iodine and Nitrogen Dioxide

This protocol is based on a documented method for the preparation of iodo aromatic hydrocarbons.[6]

Materials:

- 1,2,3-trimethoxybenzene (0.5 mmol)
- Iodine (I₂) (0.3 mmol)
- Acetonitrile (1.5 mL)
- Nitrogen dioxide (NO₂) (1.35 mL, normal pressure and temperature)
- Reaction vessel (sealed)
- Oil bath
- Magnetic stirrer

- Silica gel for column chromatography

Procedure:

- To a reaction vessel, add 1,2,3-trimethoxybenzene (0.5 mmol), iodine (0.3 mmol), and acetonitrile (1.5 mL) in sequence.
- Introduce 1.35 mL of nitrogen dioxide gas into the vessel.
- Seal the reaction vessel, ensuring air is present inside.
- Place the vessel in an oil bath preheated to 120°C.
- Magnetically stir the reaction mixture at 120°C for 12 hours.
- After the reaction is complete, cool the system to room temperature.
- Purify the resulting mixture by column chromatography to isolate the 2,3,4-trimethoxyiodobenzene product. The reported yield for this method is 64%.[\[6\]](#)

Alternative "Green" Synthesis: An alternative, solvent-free method involves the use of elemental iodine and 30% aqueous hydrogen peroxide.[\[7\]](#) This method has been shown to result in high conversion for trimethoxybenzenes at 45°C over 5 hours.[\[7\]](#)[\[8\]](#)

Purification by Recrystallization

Recrystallization is a common and effective method for purifying solid organic compounds like aryl iodides.[\[1\]](#)[\[9\]](#) The principle relies on the differential solubility of the compound and its impurities in a suitable solvent at different temperatures.[\[10\]](#)

General Protocol:

- Solvent Selection: Choose a solvent or solvent system in which **5-Iodo-1,2,3-trimethoxybenzene** is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common solvents for recrystallizing aromatic compounds include ethanol, methanol, hexane/ethyl acetate, or hexane/acetone mixtures.[\[11\]](#)

- **Dissolution:** Dissolve the crude product in the minimum amount of the chosen hot solvent to form a saturated solution.
- **Hot Filtration** (if necessary): If insoluble impurities are present, filter the hot solution by gravity.
- **Crystallization:** Allow the hot, clear solution to cool slowly to room temperature, and then in an ice bath to induce crystallization. Slow cooling promotes the formation of purer crystals.
[12]
- **Isolation:** Collect the crystals by vacuum filtration using a Büchner funnel.[9]
- **Washing:** Wash the crystals with a small amount of cold solvent to remove any adhering impurities.
- **Drying:** Dry the purified crystals, for example, by air drying or in a desiccator.

Applications in Organic Synthesis

The iodine substituent on the aromatic ring of **5-Iodo-1,2,3-trimethoxybenzene** makes it a versatile precursor for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex organic molecules, including pharmaceuticals and functional materials.

Synthetic utility of **5-Iodo-1,2,3-trimethoxybenzene**.

Suzuki-Miyaura Coupling

The Suzuki reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[13][14] **5-Iodo-1,2,3-trimethoxybenzene** serves as the aryl iodide component, enabling the synthesis of various biaryl compounds.[13]

Suzuki-Miyaura coupling reaction workflow.

Heck Reaction

The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of an unsaturated halide with an alkene to form a substituted alkene, catalyzed by a palladium complex in the presence

of a base.[15][16] This reaction allows for the introduction of vinyl groups onto the trimethoxybenzene scaffold.

Heck reaction workflow.

Sonogashira Coupling

The Sonogashira coupling reaction is used to form a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[5] This reaction is catalyzed by palladium and a copper(I) co-catalyst in the presence of a base, leading to the formation of aryl-alkynes.[5]

Sonogashira coupling reaction workflow.

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